3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene/pyrazine Schiff base, (E)-N - { (thiophen-2-yl)methylene}pyrazine-2-carboxamide (HL) was done using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance ( 1 H- and 13 C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis
The molecular formula of “3-(Thiophen-3-yl)pyrazine-2-carbaldehyde” is C9H6N2OS. The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
An equimolar concentration of thiophene-2-carbaldehyde and pyrazine-2-carboxamide were liquefied in ethanol. The mixture was catalyzed using ±3 mL of CH3CO2H and refluxed for 3 h on a magnetic-stirrer hotplate .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : A study highlighted the synthesis of Schiff bases from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, which, when reacted with chitosan, produced compounds that exhibited notable antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant, Anti-inflammatory, and Analgesic Activities : Another research work utilized 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a synthon for creating thiazole and pyrazoline derivatives. These compounds demonstrated significant antioxidant, anti-inflammatory, and analgesic properties, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic Synthesis : Research on the synthesis of heterocyclic compounds using benzothiophene-2-carbaldehyde and its derivatives has shown the capability to produce a variety of heterocyclic structures, such as thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. These compounds are important for pharmaceutical applications and offer insights into the reactivity and potential utility of thiophene-based carbaldehydes in medicinal chemistry (Abdel-fattah & Attaby, 2012).
Structure Determination : A specific example of structural elucidation is the determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, showcasing the importance of such compounds in understanding molecular interactions and properties critical for drug design and material science applications (Kariuki et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
3-thiophen-3-ylpyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-9(11-3-2-10-8)7-1-4-13-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNQAKWJCFFGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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